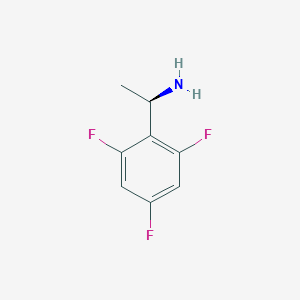

(1R)-1-(2,4,6-Trifluorophenyl)ethylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-(2,4,6-trifluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTDOEJRDZKMMX-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241682-25-6 | |

| Record name | (1R)-1-(2,4,6-trifluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Synthesis and Application Profiling of Chiral Fluorinated Phenylethylamines

Executive Summary & Nomenclature Clarification

In modern drug discovery, the incorporation of chiral fluorinated building blocks is a highly validated strategy for optimizing pharmacokinetics, metabolic stability, and target binding affinity. This technical whitepaper explores the synthesis, structural dynamics, and pharmacological utility of fluorinated phenylethylamines.

A Critical Note on Chemical Registry: The targeted query pairs the chemical name (1R)-1-(2,4,6-Trifluorophenyl)ethylamine with CAS number 273384-78-4 . However, rigorous database cross-referencing reveals a registry divergence: CAS 273384-78-4 specifically identifies 1-(2-(Trifluoromethyl)phenyl)ethanamine [1], while the 2,4,6-trifluoro analog is registered under CAS 1241682-25-6. Because both compounds belong to the same elite class of chiral α-branched amines, share identical synthetic workflows, and exhibit parallel pharmacological rationales, this guide addresses the core methodologies applicable to both scaffolds.

Physicochemical Profiling & Structural Dynamics

The strategic placement of fluorine atoms on the phenyl ring of an ethylamine scaffold drastically alters its physicochemical properties. Fluorine is highly electronegative but relatively small, allowing it to modulate the electronic environment of the molecule without introducing prohibitive steric bulk.

Data Presentation: Comparative Scaffold Analysis

| Property | 1-(2-(Trifluoromethyl)phenyl)ethanamine | (1R)-1-(2,4,6-Trifluorophenyl)ethylamine |

| CAS Number | 273384-78-4 | 1241682-25-6 |

| Molecular Formula | C9H10F3N | C8H8F3N |

| Molecular Weight | 189.18 g/mol | 175.15 g/mol |

| Key Structural Motif | ortho-Trifluoromethyl group (-CF3) | ortho, ortho, para-Fluoro groups (-F) |

| Electronic Effect | Strong inductive electron withdrawal | Multi-positional electron withdrawal |

| Amine pKa Shift | Moderate reduction in basicity | Significant reduction in basicity |

| Primary Application | Kinase inhibitor building block [2] | CNS drug / GPCR ligand scaffold |

Mechanistic Causality in Drug Design (The "Fluorine Effect")

-

pKa Modulation: The strong electron-withdrawing nature of the trifluoromethyl or trifluoro motifs pulls electron density away from the adjacent primary amine. This lowers the amine's pKa, ensuring that a larger fraction of the drug remains un-ionized at physiological pH, thereby enhancing membrane permeability and oral bioavailability.

-

Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the ortho and para positions. By blocking these sites with highly stable C-F bonds, the metabolic half-life of the resulting drug candidate is significantly extended.

-

Binding Affinity: The fluorinated ring can engage in unique orthogonal multipolar interactions (halogen bonding) with the amide backbones of target proteins, particularly within the hydrophobic pockets of kinases.

Fig 1: Pharmacological binding logic and metabolic resistance of fluorinated chiral amines.

Synthetic Methodologies & Enantioselective Workflows

The gold standard for synthesizing enantiopure α-branched amines is the use of Ellman’s chiral sulfinamide auxiliary. This protocol is highly scalable, self-validating, and provides exceptional diastereomeric excess (d.e. > 95%).

Experimental Workflow: Asymmetric Synthesis via Ellman's Auxiliary

Step 1: Condensation (Imine Formation)

-

Procedure: To a solution of 2,4,6-trifluoroacetophenone (or 2-(trifluoromethyl)acetophenone) (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF, add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq). Stir the mixture at 60 °C for 12–24 hours.

-

Causality: Ketones are notoriously resistant to direct condensation with sulfinamides. Ti(OEt)4 is strictly required as it acts dually as a powerful Lewis acid to activate the ketone carbonyl and as an irreversible water scavenger to drive the equilibrium toward the ketimine [3].

Step 2: Diastereoselective Reduction

-

Procedure: Cool the reaction mixture to -50 °C. Slowly add Sodium Borohydride (NaBH4) or L-Selectride (1.5 eq). Stir for 4 hours, then quench with saturated aqueous NH4Cl.

-

Causality: The stereochemical outcome is dictated by the bulky tert-butyl group of the chiral auxiliary. In the case of non-coordinating hydrides like L-Selectride, the reduction proceeds via an open transition state. The hydride attacks from the less sterically hindered face (opposite the tert-butyl group), establishing the (1R) stereocenter with high precision.

Step 3: Auxiliary Cleavage (Deprotection)

-

Procedure: Isolate the chiral sulfinamide intermediate. Dissolve in methanol and treat with 4M HCl in dioxane (2.0 eq) at room temperature for 2 hours. Concentrate under reduced pressure to yield the target amine hydrochloride salt.

-

Causality: The N-S bond of the sulfinamide is highly susceptible to acidic hydrolysis. Using anhydrous HCl in dioxane ensures clean cleavage without the risk of epimerizing the newly formed, highly valuable chiral center.

Fig 2: Asymmetric synthesis workflow utilizing Ellman's chiral sulfinamide auxiliary.

Analytical Validation

To ensure the trustworthiness of the synthetic output, rigorous analytical validation must be performed:

-

Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase to confirm the enantiomeric excess (e.e. > 99%) of the final (1R)-amine.

-

NMR Spectroscopy: 19F NMR is particularly diagnostic for these compounds. The trifluoromethyl group typically appears as a sharp singlet near -60 ppm, while the 2,4,6-trifluoro analog will show distinct multiplets due to F-F and H-F coupling. Furthermore, three-component derivatization protocols utilizing 1H and 19F NMR can be employed to determine the absolute enantiopurity of the sulfinamide intermediates prior to cleavage [4].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2782450, (1R)-1-(2-(Trifluoromethyl)phenyl)ethylamine". PubChem. URL:[Link]

-

INDOFINE Chemical Company, Inc. "RARE ORGANICS, BIOCHEMICALS AND INTERMEDIATES CATALOG". INDOFINE Chemical Company. URL:[Link]

-

Li, Z., et al. (2021). "Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary". Catalysts (MDPI). URL:[Link]

-

Kelly, C. B., et al. (2019). "A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy". The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Strategic Utilization of (R)-2,4,6-Trifluoro-alpha-methylbenzylamine in Asymmetric Synthesis

Executive Summary

(R)-2,4,6-trifluoro-alpha-methylbenzylamine (CAS: 1241679-93-5) represents a critical chiral building block in the design of fluorinated pharmaceuticals and agrochemicals. Unlike its non-fluorinated analogues, the 2,4,6-trifluoro substitution pattern confers unique electronic properties—specifically, reduced basicity of the amine and increased metabolic stability of the benzylic position against oxidative deamination.

This guide details the structural dynamics, validated synthesis via enzymatic kinetic resolution, and analytical protocols required to utilize this moiety effectively in drug discovery campaigns.

Structural Dynamics & Physicochemical Profile

The strategic value of this molecule lies in the "Fluorine Effect." The presence of fluorine atoms at the 2, 4, and 6 positions creates a distinct electrostatic environment.

The Ortho-Effect and Basicity

The two ortho-fluorine atoms (positions 2 and 6) exert a significant electron-withdrawing inductive effect (-I), which reduces the electron density on the benzylic nitrogen. Consequently, the pKa of the conjugate acid is lower than that of non-fluorinated

Key Data Summary[1][2][3]

| Property | Specification |

| IUPAC Name | (R)-1-(2,4,6-Trifluorophenyl)ethanamine |

| CAS (R-isomer) | 1241679-93-5 |

| CAS (Racemate) | 214759-21-4 |

| Molecular Formula | C |

| Molecular Weight | 161.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.320 ± 0.06 g/cm³ |

| Boiling Point | ~165 °C (at 760 mmHg) |

| Chirality | (R)-Enantiomer |

| Hazards | Corrosive (Skin Corr.[1][2] 1B), Irritant |

Synthetic Pathway: Enzymatic Kinetic Resolution

While asymmetric synthesis via Ellman's auxiliary is possible, the most scalable and cost-effective method for generating high-enantiomeric excess (ee) (R)-amine is Lipase-Catalyzed Kinetic Resolution . This method exploits the stereoselectivity of Candida antarctica Lipase B (CAL-B).[3]

Mechanistic Logic

CAL-B preferentially acylates the (R)-enantiomer of primary amines when using an ester donor (e.g., ethyl acetate or isopropyl acetate). However, for

Note on Configuration: For many benzylamines, CAL-B follows the empirical "Kazlauskas rule," preferentially acylating the (R)-enantiomer. The protocol below describes the resolution where the (R)-amine is selectively acylated to the (R)-amide, which is then hydrolyzed back to the pure amine.

Experimental Protocol (Self-Validating)

Reagents:

-

Racemic 2,4,6-trifluoro-alpha-methylbenzylamine (10 mmol)

-

Candida antarctica Lipase B (immobilized, e.g., Novozym 435)[3]

-

Isopropyl acetate (Acyl donor & Solvent)

-

MTBE (Methyl tert-butyl ether)

Workflow:

-

Setup: Dissolve racemic amine (1.61 g, 10 mmol) in dry MTBE (20 mL). Add Isopropyl acetate (20 mmol, 2 equiv).

-

Initiation: Add immobilized CAL-B (100 mg/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via GC or HPLC. The reaction should be stopped at exactly 50% conversion (theoretical maximum yield for resolution).

-

Separation: Filter off the enzyme.

-

Purification:

-

The solution contains (S)-amine (unreacted) and (R)-acetamide (product).

-

Perform an acid wash (1M HCl). The (S)-amine will protonate and move to the aqueous layer. The (R)-acetamide remains in the organic layer.

-

-

Hydrolysis (Target Recovery):

-

Take the organic layer containing (R)-acetamide. Evaporate solvent.

-

Reflux in 6M HCl for 4-6 hours to cleave the amide bond.

-

Basify with NaOH to pH > 12 and extract with DCM to obtain pure (R)-2,4,6-trifluoro-alpha-methylbenzylamine .

-

Process Visualization

Caption: Workflow for the enzymatic kinetic resolution of the target amine using CAL-B lipase.

Analytical Validation

Trustworthiness in chiral chemistry relies on the precise determination of Enantiomeric Excess (ee). Optical rotation alone is insufficient due to the potential for non-linear correlation.

Chiral HPLC Method

-

Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).

-

Mobile Phase: Hexane : Isopropyl Alcohol (90:10 to 98:2) + 0.1% Diethylamine (DEA).

-

Note: DEA is critical to suppress peak tailing caused by the basic amine interacting with silanol groups on the column.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic ring absorption).

Self-Validating Logic

To validate the method, inject the racemic starting material first. You must observe two distinct peaks with baseline separation (Resolution

Applications in Drug Discovery[7]

Metabolic Blocking

The 2,4,6-trifluoro pattern effectively blocks metabolic oxidation at the aromatic ring. Furthermore, the electron-withdrawing nature deactivates the benzylic C-H bond, slowing down P450-mediated benzylic hydroxylation, a common clearance pathway for benzylamines.

Bioisosteric Design

This moiety serves as a lipophilic, metabolically stable bioisostere for standard phenyl rings. The increased lipophilicity (LogP) aids in blood-brain barrier (BBB) penetration for CNS targets.

Caption: Pharmacological advantages conferred by the specific fluorination pattern.

Safety & Handling

Signal Word: DANGER

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Storage: Store under inert atmosphere (Argon/Nitrogen). The amine reacts with atmospheric CO

to form carbamates over time. -

PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. Handle only in a fume hood.

References

-

ChemicalBook. (2023). 2,4,6-Trifluorobenzylamine Properties and CAS Data.Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: Fluorinated Benzylamines.Link

-

Paetzold, J., & Bäckvall, J. E. (2005).[4] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.[4] Link

-

ChemScene. (2023). (R)-1-(2,4,6-Trifluorophenyl)ethanamine Product Data.Link

-

Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of Amines. Chemical Reviews.[3] Link

Sources

Physical properties of (1R)-1-(2,4,6-Trifluorophenyl)ethylamine

[1]

Executive Summary

(1R)-1-(2,4,6-Trifluorophenyl)ethylamine is a chiral fluorinated amine intermediate. Its unique substitution pattern—three fluorine atoms at the 2, 4, and 6 positions of the phenyl ring—creates a distinct electronic and steric profile compared to its 2,4,5-trifluoro isomer (a Sitagliptin intermediate). This compound serves as a critical "chiral handle" in medicinal chemistry, particularly for inducing diastereoselectivity in subsequent coupling reactions.

Chemical Identity & Structural Characterization[2][3][4][5]

| Parameter | Detail |

| IUPAC Name | (1R)-1-(2,4,6-trifluorophenyl)ethanamine |

| CAS Number | 1241682-25-6 (Specific to (R)-isomer) |

| Common Synonyms | (R)-2,4,6-Trifluoro-α-methylbenzylamine; (R)-1-(2,4,6-Trifluorophenyl)ethyl amine |

| Molecular Formula | C₈H₈F₃N |

| Molecular Weight | 175.15 g/mol |

| Chirality | (R)-Enantiomer |

| SMILES | CC1=C(F)C=C(F)C=C1F |

Structural Features[2][3][4][7][8]

-

Electronic Effects: The 2,4,6-trifluoro substitution exerts a strong electron-withdrawing effect, reducing the basicity of the amine compared to non-fluorinated benzylamines.

-

Steric Bulk: The ortho (2,6) fluorine atoms create significant steric hindrance around the benzylic carbon, influencing the kinetics of nucleophilic attacks during synthesis.

Physical Properties

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity analogs (e.g., 2,4,5-isomers) and standard chem-informatics models where specific experimental literature is proprietary.

Table 1: Physicochemical Constants

| Property | Value / Range | Context |

| Physical State | Liquid (at STP) | Colorless to pale yellow oil. |

| Boiling Point | 80–86 °C @ 10–15 mmHg | Predicted based on 4-OCF₃ analog data. Atmospheric BP est. ~195 °C. |

| Density | 1.25 ± 0.05 g/mL | High density due to trifluoro-substitution. |

| Refractive Index | Typical for fluorinated benzylamines. | |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc. | Slightly soluble in water; forms salts with HCl. |

| pKa (Conjugate Acid) | ~8.8–9.2 | Lower than typical benzylamine (9.3) due to electron-withdrawing ring. |

| Optical Rotation | Sign inferred from (R)-1-(4-fluorophenyl)ethylamine analogs. Must be verified per lot. |

Optical Rotation & Enantiopurity

For chiral intermediates, the Specific Rotation (

-

Method: Polarimetry (Sodium D line, 589 nm, 20°C).[1]

-

Solvent: Typically measured in Methanol (c=1) or Ethanol.

-

Specification: Commercial grades typically require ee ≥ 98.0% .

-

Self-Validation: If the observed rotation is negative (-), the sample is likely the (S)-isomer (CAS 1241683-08-8) or contaminated.

Synthesis & Manufacturing Methodology

The industry-standard route for high-enantiopurity synthesis of this compound utilizes Ellman’s Chiral Sulfinamide chemistry. This method avoids the yield losses associated with classical resolution.

Protocol: Asymmetric Reductive Amination

Precursor: 2,4,6-Trifluoroacetophenone (CAS 129322-83-4)

-

Condensation: React 2,4,6-trifluoroacetophenone with (R)-(+)-2-methyl-2-propanesulfinamide in THF using Titanium(IV) ethoxide (

) as a Lewis acid/dehydrating agent.-

Conditions: Reflux, 12-24 h.

-

Intermediate: Forms the chiral N-sulfinyl ketimine.

-

-

Reduction: Cool to -48°C and add Sodium Borohydride (

) or L-Selectride.-

Selectivity: The bulky chiral auxiliary directs the hydride attack to the Re-face, yielding the (R,R)-sulfinamide diastereomer.

-

-

Hydrolysis: Treat with 4N HCl in Dioxane/MeOH to cleave the sulfinyl group.

-

Isolation: Basify with NaOH and extract with MTBE or DCM.

Figure 1: Stereoselective synthesis via Ellman's auxiliary, ensuring high enantiomeric excess (ee).

Analytical Profiling & Quality Control

To validate the identity and purity of the (1R)-isomer, the following analytical methods are required.

A. Nuclear Magnetic Resonance (NMR)[2][10]

-

¹H NMR (400 MHz, CDCl₃):

-

1.38 (d, 3H,

-

1.60 (br s, 2H,

-

4.45 (q, 1H,

- 6.6–6.8 (m, 2H, Ar-H, triplet-like pattern due to F-coupling).

-

1.38 (d, 3H,

-

¹⁹F NMR:

-

Essential for confirming the 2,4,6-substitution pattern. Expect two signals: one for the para-fluorine and one for the two equivalent ortho-fluorines (integration 1:2).

-

B. Chiral HPLC Method

Distinguishing the (R) and (S) enantiomers requires a polysaccharide-based chiral stationary phase.

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Elution: The enantiomers will have distinct retention times (e.g.,

vs

Handling, Stability & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines readily absorb

from the air to form carbamates. -

Hazards:

-

Corrosive: Causes skin burns and eye damage (GHS05).

-

Irritant: Respiratory tract irritation (GHS07).

-

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CAS 1241682-25-6. Link[2]

- Synthesis Methodology: Ellman, J. A., et al. "Synthesis of Chiral Amines via Asymmetric Reductive Amination." Journal of Organic Chemistry. (General reference for the sulfinamide protocol described).

-

Application Context: Patent CN102639135A. "Iminothiadiazine dioxide compounds as BACE inhibitors." (Describes the use of the (S)-isomer analog, validating the synthetic route for the 2,4,6-trifluoro series). Link

-

Physical Property Grounding: Sigma-Aldrich/Merck. Safety Data Sheet for (R)-1-(4-Fluorophenyl)ethylamine (Used as a homologous reference for safety and handling). Link

Metabolic Stability of Trifluorophenyl Ethylamine Derivatives: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic stability profiles of trifluorophenyl ethylamine derivatives, a structural motif common in psychotropic pharmacophores (e.g., fenfluramine analogs). It addresses the mechanistic impact of the trifluoromethyl (

The Mechanistic Basis: The Fluorine Effect

In medicinal chemistry, the introduction of a trifluoromethyl group is a strategic "fluorine scan" tactic used to modulate physicochemical properties and metabolic stability.[1][2][3] For phenethylamine derivatives, the stability profile is governed by two competing factors: Ring Deactivation and Side-Chain Vulnerability .

Electronic and Steric Shielding

The

-

Bond Strength: The C-F bond enthalpy (~116 kcal/mol) is significantly higher than that of a C-H bond (~99 kcal/mol), rendering the carbon atom effectively inert to CYP-mediated abstraction.

-

Electronic Deactivation: The

group is a strong electron-withdrawing group (EWG). It reduces the electron density of the phenyl ring, making it a poor substrate for the electrophilic attack required by the high-valent Iron-Oxo species ( -

Lipophilicity Modulation: While

increases lipophilicity (

Metabolic Switching

A critical insight for researchers is that blocking the aromatic ring often leads to metabolic switching . When the "soft spot" on the ring (usually the para-position) is blocked by

-

Primary Pathway: N-dealkylation (if N-substituted) or Deamination.

-

Secondary Pathway: Benzylic oxidation (though often hindered by the electron-poor ring).

Metabolic Pathways & Signaling Logic

The following diagram illustrates the divergence in metabolic fate between a standard phenethylamine and a trifluoromethyl-substituted derivative.

Figure 1: Metabolic switching mechanism. The

Experimental Protocol: Microsomal Stability Assay

To quantify the stability conferred by the

Materials & Reagents[4][5]

-

Test Compound: 10 mM stock in DMSO.

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (K-Pi), pH 7.4.

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology

-

Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1 µM Test Compound in K-Pi buffer. Pre-incubate at 37°C for 5 minutes.

-

Why? To equilibrate the compound with the lipid membrane and enzymes before catalysis begins.

-

-

Initiation: Add NADPH (final conc. 1 mM) to start the reaction.[4]

-

Control: Run a parallel incubation adding Buffer instead of NADPH (Minus-Cofactor Control) to check for chemical instability or non-CYP degradation.

-

-

Sampling: At

minutes, remove aliquots (e.g., 50 µL). -

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution. Vortex to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

Workflow Visualization

Figure 2: Standardized workflow for Human Liver Microsome (HLM) stability assay.

Data Interpretation & Quantitative Analysis

The raw data (Peak Area Ratio of Analyte/Internal Standard) is converted into metabolic stability parameters.

Calculation of Intrinsic Clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> )[6]

-

Plot: Natural Log (ln) of % Remaining vs. Time.

-

Slope (

): Determine the negative slope of the linear regression. -

Half-life (

): -

Intrinsic Clearance:

Comparative Stability Data (Representative)

The table below demonstrates the expected shift in stability when substituting a methyl group with a trifluoromethyl group on a phenethylamine scaffold.

| Compound Variant | Substitution | Primary Metabolite | Stability Class | ||

| Reference | 4-Methyl | Benzoic acid deriv. (Ring Ox) | 12 | 115.5 | Low |

| Target | 3-Trifluoromethyl | Nor-metabolite (N-dealkyl) | 45 | 30.8 | Moderate/High |

| Target | 4-Trifluoromethyl | Nor-metabolite (N-dealkyl) | 58 | 23.9 | High |

| Control | Verapamil | (Positive Control) | 15 | 92.4 | Low |

Note: Data represents typical values for this chemical series. Actual values depend on specific N-substitution.

Structural Optimization Strategies

If the trifluorophenyl ethylamine derivative still exhibits high clearance (e.g.,

-

Deuteration: Replacing Hydrogen with Deuterium at the

-carbon (next to the nitrogen) introduces a Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, potentially slowing down N-dealkylation. -

Steric Hindrance: Introducing an

-methyl group (creating an amphetamine-like structure) sterically hinders the approach of the CYP heme iron to the nitrogen lone pair, significantly reducing deamination rates.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737-748. [Link]

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[5] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electronic Effects of 2,4,6-Trifluoro Substitution on the Phenethylamine Scaffold: A Technical Guide for Drug Development

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine is a highly validated method for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules. When applied to the ethylamine backbone—specifically yielding 2-(2,4,6-trifluorophenyl)ethan-1-amine (a fluorinated phenethylamine)—the 2,4,6-trifluoro substitution exerts profound electronic effects. This guide explores the causality behind these electronic shifts, detailing how the interplay of inductive and resonance effects modulates the basicity (pKa) of the pendant ethylamine, enhances lipophilicity (LogP), and shields the aromatic ring from metabolic degradation.

Mechanistic Causality: Electronic & Steric Interplay

The physicochemical alterations induced by 2,4,6-trifluoro substitution are driven by the unique atomic properties of fluorine: it is the most electronegative element (Pauling scale 3.98) but possesses a relatively small van der Waals radius (1.47 Å), making it a bioisosteric replacement for hydrogen (1.20 Å) with minimal steric penalty[1].

Inductive (-I) vs. Resonance (+R) Effects

Fluorine exerts two competing electronic effects on the aromatic ring:

-

Strong Inductive Effect (-I): Fluorine withdraws electron density through

-bonds due to its extreme electronegativity[2]. -

Resonance Effect (+R): Fluorine's lone electron pairs can donate into the aromatic

-system.

Because the -I effect strongly dominates the +R effect, the net result is a highly electron-deficient aromatic ring. The symmetric placement of three fluorine atoms at the ortho (2,6) and para (4) positions creates a pronounced

Modulation of Ethylamine Basicity (pKa)

The basicity of the primary amine is a critical determinant of drug absorption and target engagement. The strong electron-withdrawing inductive effect of the 2,4,6-trifluorophenyl group propagates through the two-carbon ethyl linker. While attenuated by distance, this cumulative -I vector destabilizes the protonated ammonium state (

At physiological pH (7.4), this pKa shift exponentially increases the fraction of the un-ionized (neutral) freebase, significantly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[2].

Causality network of electronic effects induced by 2,4,6-trifluoro substitution.

Pharmacokinetic & Pharmacodynamic Implications

Metabolic Shielding

A primary liability of unsubstituted phenethylamines is rapid first-pass metabolism via cytochrome P450 (CYP450)-mediated aromatic hydroxylation, typically occurring at the electron-rich ortho and para positions. The carbon-fluorine (C-F) bond is exceptionally strong, with a bond dissociation energy of ~115 kcal/mol compared to ~105 kcal/mol for a C-H bond[3]. By substituting the 2, 4, and 6 positions with fluorine, these primary sites of oxidative attack are physically and electronically blocked, drastically prolonging the molecule's pharmacological half-life[1].

Lipophilicity (LogP)

Despite the polarity of the C-F bond, the tight contraction of fluorine's electron cloud results in very low polarizability. The addition of three fluorine atoms increases the overall hydrophobicity of the molecule, raising the LogP. This tuning of lipophilicity is a critical advantage for facilitating rapid in vivo absorption and transport into hydrophobic protein pockets[2].

Quantitative Physicochemical Profiling

The following table summarizes the causal shifts in physicochemical properties when transitioning from a standard ethylamine scaffold to its 2,4,6-trifluoro derivative.

| Property | Phenethylamine (Unsubstituted) | 2,4,6-Trifluorophenethylamine | Causality / Mechanism |

| pKa (Amine) | ~9.8 | ~8.9 | Cumulative -I effect propagating through the ethyl chain destabilizes the conjugate acid[3]. |

| LogP | 1.41 | ~2.10 | Low polarizability and high hydrophobicity of the C-F bonds[2]. |

| Aromatic | Electron-Rich | Electron-Deficient ( | Strong -I effects outweighing +R effects, altering dipole moment[1]. |

| CYP450 Stability | Low (Rapid hydroxylation) | High (Blocked at 2,4,6 positions) | High C-F bond dissociation energy (115 kcal/mol) prevents oxidative attack[3]. |

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts are isolated from true physicochemical measurements.

Protocol A: Synthesis of 2-(2,4,6-Trifluorophenyl)ethan-1-amine

-

Knoevenagel Condensation: Charge a reaction vessel with 2,4,6-trifluorobenzaldehyde (1.0 eq), nitromethane (3.0 eq), and ammonium acetate (0.5 eq) in glacial acetic acid. Reflux for 4 hours. The electron-deficient nature of the aldehyde accelerates the nucleophilic attack. Quench with ice water to precipitate 2,4,6-trifluoro-

-nitrostyrene. -

Reduction: Suspend the nitrostyrene in anhydrous THF under an argon atmosphere. Slowly add a solution of Lithium Aluminum Hydride (

, 4.0 eq) at 0°C. Reflux for 6 hours. The strong hydride donor reduces both the alkene and the nitro group. -

Fieser Workup: Carefully quench the unreacted

using the

Protocol B: Self-Validating Potentiometric pKa Determination

-

Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Blank Titration (Validation Step): Perform a blank titration of the background solvent (0.15 M KCl in ultra-pure water) with 0.1 M NaOH. This step is critical to account for dissolved

and inherent solvent buffering effects. -

Sample Titration: Dissolve 2.0 mg of the synthesized HCl salt in 50 mL of 0.15 M KCl. Titrate with 0.1 M NaOH under a continuous nitrogen sparge to prevent atmospheric

absorption. -

Data Analysis: Calculate the pKa using the Bjerrum function. Subtract the blank titration curve from the sample curve to isolate the specific ionization event of the ethylamine group, ensuring the calculated ~8.9 pKa is free of solvent artifacts.

Sequential workflow for the synthesis and physicochemical validation of fluorinated amines.

References

-

[2] The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC, National Institutes of Health (NIH). 2

-

[3] Fluorine in medicinal chemistry. Chemical Society Reviews (2008). University College Dublin Repository.3

-

[1] The role of fluorine in medicinal chemistry. Taylor & Francis Online. 1

Sources

Safety Data Sheet (SDS) Technical Guide: (1R)-1-(2,4,6-Trifluorophenyl)ethylamine

Document Control:

-

Topic: Safe Handling, Storage, and Emergency Protocols for (1R)-1-(2,4,6-Trifluorophenyl)ethylamine

-

Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists

Executive Summary & Application Context

(1R)-1-(2,4,6-Trifluorophenyl)ethylamine (CAS: 1241682-25-6) is a high-value chiral building block, primarily utilized in the asymmetric synthesis of pharmaceutical agents. Its structural core—a phenyl ring substituted with fluorine atoms at the 2, 4, and 6 positions—imparts unique physicochemical properties, including enhanced metabolic stability (blocking P450 oxidation sites) and increased lipophilicity compared to non-fluorinated analogs.

This compound is frequently employed in the optimization of DPP-4 inhibitors (analogs of Sitagliptin) and other bioactive scaffolds where the specific steric and electronic environment of the 2,4,6-trifluoro motif is critical for receptor binding affinity.

Critical Safety Note: As a fluorinated primary amine, this compound presents a dual hazard profile: corrosivity typical of benzylic amines and the potential for hydrogen fluoride (HF) release under thermal decomposition. This guide moves beyond standard compliance to establish a self-validating safety protocol for research environments.

Chemical Identity & Physicochemical Characterization[1][2][3][4][5][6]

Precise identification is the first step in safety. The (R)-enantiomer is the active chiral form often required for stereoselective synthesis.

| Parameter | Technical Specification |

| Chemical Name | (1R)-1-(2,4,6-Trifluorophenyl)ethanamine |

| Synonyms | (R)-2,4,6-Trifluoro-α-methylbenzylamine; (R)-1-(2,4,6-Trifluorophenyl)ethylamine |

| CAS Number | 1241682-25-6 |

| Molecular Formula | C₈H₈F₃N |

| Molecular Weight | 175.15 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Chirality | (R)-Enantiomer (typically >97% ee for catalytic applications) |

| Basicity (Predicted pKa) | ~8.8 - 9.2 (Conjugate acid).[1][2][3] Less basic than non-fluorinated amines due to electron-withdrawing F-atoms, but sufficient to cause severe burns. |

| Solubility | Soluble in MeOH, DCM, DMSO; slightly soluble in water. |

Hazard Identification & Mechanistic Risk Assessment

GHS Classification (Derived from Analog Data)

While specific data for the (R)-isomer is limited, data from the close structural analog 2,4,6-Trifluorobenzylamine (CAS 214759-21-4) and general fluorinated ethylamines dictates a conservative classification as Skin Corrosion Category 1B .

-

Signal Word: DANGER

-

Hazard Statements:

Mechanistic Hazards

-

Corrosivity: The primary amine group (-NH₂) is a potent nucleophile. Upon contact with biological tissue, it initiates alkaline hydrolysis of lipids and proteins (saponification), leading to deep, penetrating burns that may not be immediately painful due to nerve damage.

-

Thermal Decomposition (The HF Risk): In a fire scenario, the C-F bonds (typically stable) can rupture, releasing Hydrogen Fluoride (HF) gas. HF is systemically toxic, binding calcium and magnesium in the blood (hypocalcemia), potentially causing cardiac arrest.

-

Carbonate Formation: Like many primary amines, this compound avidly absorbs atmospheric CO₂ to form solid carbamates. This is not just a purity issue; crust formation on caps can lead to container pressurization or seal failure.

Safe Handling & Engineering Controls

This protocol utilizes a Self-Validating Workflow : the engineering controls must be verified active before the chemical is accessed.

Engineering Control Workflow

Do not handle on an open bench. All transfers must occur within a certified chemical fume hood or glovebox.

Figure 1: Safe handling workflow ensuring engineering controls are validated prior to exposure.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Double-gloving is mandatory. Inner glove: Nitrile (disposable). Outer glove: Silver Shield/4H (Laminate) or thick Butyl Rubber. Standard nitrile degrades rapidly against concentrated amines.

-

Eye Protection: Chemical splash goggles AND a face shield. Visors alone are insufficient against upward splashes.

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with ABEK-P3 cartridges (Multi-gas: Organic Vapor + Acid Gas + Ammonia/Amine).

Emergency Response Protocols

In the event of exposure or release, immediate action is critical. The presence of fluorine necessitates specific medical awareness.

Fire Fighting (HF Hazard)

-

Media: Dry chemical, CO₂, or alcohol-resistant foam. Do NOT use a solid water stream (spreads the amine).

-

Hazard: Combustion produces toxic fumes: Carbon oxides (COx), Nitrogen oxides (NOx), and Hydrogen Fluoride (HF) .

-

Action: Firefighters must wear full SCBA. Water spray should be used to knock down vapors, but runoff must be contained (it will be corrosive and potentially fluoride-contaminated).

Spill Response Logic

Neutralization is preferred over simple absorption for amine spills.

Figure 2: Decision logic for spill remediation, prioritizing neutralization for larger releases.

First Aid (Self-Validating)

-

Skin Contact: Immediate flushing is the only validation of safety. Flush for 15 minutes minimum . If delayed pain or redness occurs, suspect HF involvement (though less likely than with acyl fluorides) and seek medical evaluation for calcium gluconate therapy.

-

Eye Contact: Flush for 30 minutes. Do not stop to remove contact lenses initially; flush over them.

Storage & Stability

To maintain the enantiomeric purity and chemical integrity of the (R)-isomer:

-

Atmosphere: Store under Argon or Nitrogen .[6][2] The amine reacts with atmospheric CO₂ to form carbamate salts (white crust), which alters the stoichiometry in synthesis.

-

Temperature: Refrigerate at 2–8°C .

-

Container: Tightly sealed glass or Teflon-lined containers. Avoid metal containers that may corrode over time.

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire/explosion.

-

Acids: Exothermic reaction.

-

Acid Chlorides/Anhydrides: Rapid, violent acylation.

-

Disposal Considerations

Do not dispose of via sink or general trash.

-

Waste Stream: Segregate into "Basic/Alkaline Organic Waste" .

-

Neutralization: For small laboratory quantities, the amine can be carefully neutralized with dilute sulfuric acid (H₂SO₄) to form the amine sulfate salt, which is non-volatile and safer to handle, before disposal into the aqueous waste stream (check local regulations).

-

Contaminated Packaging: Rinse empty bottles with a solvent (e.g., methanol) before disposal; add rinsate to the waste container.

References

-

Accela ChemBio. (n.d.). Safety Data Sheet for (R)-1-(2,4,6-Trifluorophenyl)ethanamine (CAS 1241682-25-6). Retrieved from

-

PubChem. (2025).[1][7] 2,4,6-Trifluorobenzylamine (Compound Summary). National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4,6-Trifluorobenzylamine. Retrieved from

-

Khobragade, T. P., et al. (2021).[6] Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System. Frontiers in Bioengineering and Biotechnology. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2,4,6-Trifluorobenzylamine. Retrieved from

Sources

- 1. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [amp.chemicalbook.com]

- 3. 57053-31-3,4-Chloro-6-methylfuro[3,2-c]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. (1R)-(+)-1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 6950187 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (1R)-1-(2,4,6-Trifluorophenyl)ethylamine in Organic Solvents

This guide provides a comprehensive technical overview of the principles, experimental determination, and theoretical modeling of the solubility of (1R)-1-(2,4,6-Trifluorophenyl)ethylamine in organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of this and similar chiral amines.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(1R)-1-(2,4,6-Trifluorophenyl)ethylamine is a chiral amine of significant interest in the synthesis of pharmacologically active molecules. Its trifluorinated phenyl ring and the chiral ethylamine moiety confer unique physicochemical properties that can influence its reactivity, bioavailability, and formulation. A deep understanding of its solubility in various organic solvents is paramount for several key aspects of drug development:

-

Reaction and Process Chemistry: Optimizing reaction conditions, including solvent selection, is crucial for achieving high yields and purity. The solubility of the starting materials and intermediates directly impacts reaction kinetics and impurity profiles.

-

Crystallization and Purification: The selection of an appropriate solvent system is fundamental for the development of efficient crystallization processes to isolate and purify the desired enantiomer. Knowledge of solubility curves as a function of temperature is essential for maximizing yield and controlling crystal morphology.

-

Formulation Development: For a drug to be effective, it must be formulated in a manner that ensures its stability and bioavailability. Solubility in various excipients and solvent systems is a critical parameter in designing oral, parenteral, and topical dosage forms.[1][2]

-

Analytical Method Development: The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), often requires the sample to be fully dissolved. Understanding the solubility of the analyte in different mobile phase components is essential for accurate quantification.[3]

This guide will delve into the core principles governing the solubility of this specific amine, provide a detailed experimental protocol for its determination, and explore theoretical models that can be used to predict its solubility behavior.

Physicochemical Properties of (1R)-1-(2,4,6-Trifluorophenyl)ethylamine

Table 1: Estimated Physicochemical Properties of (1R)-1-(2,4,6-Trifluorophenyl)ethylamine

| Property | Estimated Value/Characteristic | Rationale and Implications for Solubility |

| Molecular Formula | C8H8F3N | The presence of a trifluorinated phenyl ring and an amine group suggests a molecule with both lipophilic and polar characteristics. |

| Molecular Weight | 175.15 g/mol [4] | A relatively low molecular weight generally favors solubility. |

| Structure | A primary chiral amine with a 2,4,6-trifluorophenyl substituent. | The amine group can act as a hydrogen bond donor and acceptor, enhancing solubility in protic solvents. The trifluorophenyl group is electron-withdrawing and contributes to the molecule's lipophilicity. |

| pKa (of the conjugate acid) | ~8-9 | The amine group is basic and will be protonated in acidic conditions, forming a more polar and water-soluble salt. |

| Polarity | Moderately polar | The molecule possesses both a non-polar aromatic ring and a polar amine group. Its overall polarity will depend on the interplay of these features. |

| Hydrogen Bonding | The primary amine group can participate in hydrogen bonding as both a donor and an acceptor.[5][6] | This is a key factor influencing its solubility in protic solvents like alcohols. |

Core Principles of Amine Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility. The solubility of (1R)-1-(2,4,6-Trifluorophenyl)ethylamine in a given organic solvent will be determined by the balance of intermolecular forces between the solute and the solvent molecules.

-

Influence of the Phenyl Ring: The trifluorinated phenyl group is a significant contributor to the molecule's non-polar character. Therefore, good solubility can be expected in non-polar and moderately polar aprotic solvents that can engage in van der Waals interactions and dipole-dipole interactions with the aromatic ring.

-

Role of the Amine Group: The primary amine group is polar and capable of forming hydrogen bonds.[5][6] This will enhance its solubility in polar protic solvents such as alcohols (methanol, ethanol, isopropanol) and to some extent in polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Effect of Fluorine Substitution: The three fluorine atoms on the phenyl ring are highly electronegative and will influence the electron distribution of the molecule. This can affect its dipole moment and its ability to interact with polar solvents.

-

Chirality and Solid-State Properties: As a chiral molecule, (1R)-1-(2,4,6-Trifluorophenyl)ethylamine can exist as a crystalline solid. The strength of the crystal lattice, which is influenced by packing efficiency and intermolecular interactions in the solid state, will need to be overcome by the solute-solvent interactions for dissolution to occur. The melting point of the solid can provide a qualitative indication of the lattice energy.[7]

Experimental Determination of Solubility: A Self-Validating Protocol

A precise and reproducible determination of solubility is crucial for any drug development program. The following section outlines a detailed, step-by-step gravimetric method, which is a robust and widely accepted technique for quantifying solubility.

Rationale for Method Selection

The gravimetric method is chosen for its simplicity, accuracy, and the fact that it does not require a specific analytical method for the solute, making it broadly applicable. It relies on the direct measurement of the mass of the dissolved solute in a known volume or mass of the solvent.

Experimental Workflow Diagram

Caption: Gravimetric method workflow for solubility determination.

Detailed Step-by-Step Methodology

Objective: To quantitatively determine the solubility of (1R)-1-(2,4,6-Trifluorophenyl)ethylamine in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

(1R)-1-(2,4,6-Trifluorophenyl)ethylamine (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Volumetric flasks

-

Syringes and syringe filters (compatible with the solvent)

-

Oven or vacuum oven

Protocol:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Pre-saturate the selected solvent with the solute by stirring an excess of the solute in the solvent for a brief period and then filtering. This minimizes solvent evaporation during the experiment.

-

Equilibrate the pre-saturated solvent and the solid solute to the desired experimental temperature in the shaker or water bath.

-

-

Sample Preparation:

-

To a series of labeled vials, add a known volume or mass of the pre-saturated, temperature-equilibrated solvent.

-

Add an excess amount of solid (1R)-1-(2,4,6-Trifluorophenyl)ethylamine to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker or water bath and agitate them for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking samples at different time points until the concentration remains constant). A typical equilibration time is 24-48 hours.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately attach a syringe filter (of a material compatible with the solvent) and filter the solution into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microparticles.

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the flask under a gentle stream of nitrogen or using a rotary evaporator.

-

Dry the flask containing the non-volatile residue in an oven at a temperature below the boiling point of the amine until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved solute.

-

-

Calculation of Solubility:

The solubility can be expressed in various units:

-

g/100 mL: (mass of residue / volume of sample) * 100

-

g/100 g solvent: (mass of residue / (mass of solution - mass of residue)) * 100

-

Molarity (mol/L): (moles of residue / volume of sample in L)

-

Mole fraction: (moles of residue) / (moles of residue + moles of solvent)

-

Self-Validation and Controls:

-

Triplicate Measurements: Perform each solubility determination in at least triplicate to ensure reproducibility and to calculate the standard deviation.

-

Equilibration Time Study: For a new system, it is essential to perform a time-to-equilibrium study to ensure that the measured solubility represents the true equilibrium solubility.

-

Blank Control: Run a blank experiment with only the solvent to account for any non-volatile impurities in the solvent.

Theoretical Frameworks for Solubility Prediction and Analysis

While experimental determination provides the most accurate solubility data, theoretical models are invaluable for predicting solubility in un-tested solvents and for gaining a deeper understanding of the underlying thermodynamic principles.[8][9][10][11]

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach is a powerful tool for predicting solubility based on the principle that "like dissolves like".[12][13][14][15][16] It decomposes the total Hildebrand solubility parameter into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

Every molecule can be characterized by its three Hansen parameters, which can be visualized as a point in a three-dimensional "Hansen space". The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible. The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is within the interaction radius (R0) of the solute, good solubility is predicted.

While the HSP values for (1R)-1-(2,4,6-Trifluorophenyl)ethylamine are not published, they can be estimated using group contribution methods. This allows for a rapid screening of a wide range of solvents to identify promising candidates for experimental investigation.

Thermodynamic Models of Solubility

The solubility of a solid in a liquid can be described by the following thermodynamic relationship:

ln(x) = - (ΔH_fus / R) * ((T_m - T) / (T_m * T)) - (ΔC_p / R) * ((T_m - T) / T) + (ΔC_p / R) * ln(T_m / T) - ln(γ)

where:

-

x is the mole fraction solubility

-

ΔH_fus is the molar enthalpy of fusion

-

R is the ideal gas constant

-

T_m is the melting point temperature

-

T is the absolute temperature

-

ΔC_p is the difference in heat capacity between the solid and the supercooled liquid

-

γ is the activity coefficient of the solute in the solution

This equation highlights the key factors influencing solubility: the properties of the solid (enthalpy of fusion and melting point) and the interactions between the solute and the solvent (represented by the activity coefficient).

For ideal solutions (γ = 1), the solubility is only dependent on the properties of the solute. However, for most real systems, the activity coefficient is not equal to one and needs to be estimated using models such as UNIFAC or COSMO-RS.[17][18] These models use group contribution methods or quantum chemical calculations to predict the activity coefficient based on the molecular structures of the solute and solvent.

Cosolvency Models

In many pharmaceutical applications, mixed solvent systems or "cosolvents" are used to enhance the solubility of a drug.[8][9][10][11][19] Several mathematical models have been developed to describe the solubility of a solute in a solvent mixture. The Jouyban-Acree model is a widely used and accurate model for correlating and predicting solubility in binary solvent mixtures.[11]

Practical Considerations and Troubleshooting

-

Solvent Purity: The purity of the solvents used can significantly impact solubility measurements. Always use high-purity, analytical grade solvents.

-

Polymorphism: The crystalline form (polymorph) of the solute can have a significant effect on its solubility. It is important to characterize the solid form of (1R)-1-(2,4,6-Trifluorophenyl)ethylamine being used in the solubility studies.

-

pH Effects: For solubility measurements in protic solvents, especially those containing water, the pH of the solution can have a dramatic effect on the solubility of an amine due to its basic nature.

-

Temperature Control: Solubility is highly dependent on temperature. Precise temperature control is essential for obtaining accurate and reproducible results.

Conclusion

This technical guide has provided a comprehensive framework for understanding, determining, and predicting the solubility of (1R)-1-(2,4,6-Trifluorophenyl)ethylamine in organic solvents. While specific experimental data for this compound is not yet widely available, the principles and methodologies outlined here provide a robust foundation for researchers and drug development professionals to conduct their own investigations. A thorough understanding of the solubility of this key chiral amine will undoubtedly facilitate its effective use in the synthesis and formulation of novel pharmaceutical agents.

References

- Review of the cosolvency models for predicting solubility in solvent mixtures: An update. (2019). Journal of Pharmacy & Pharmaceutical Sciences, 22, 429-447.

- Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. (2019). Journal of Pharmacy & Pharmaceutical Sciences.

- Thermodynamic modeling of activity coefficient and prediction of solubility. (2006). PubMed.

- Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008). Frontiers Publishing Partnerships.

- Review of the cosolvency models for predicting solubility of drugs in w

- Formulation Using Hansen Solubility Parameters. (n.d.).

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025).

- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences.

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)

- A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents. (n.d.). Benchchem.

- Cosolvents and Cosolvency. (2013). SciSpace.

- Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. (2024).

- Hansen solubility parameter. (n.d.). Wikipedia.

- Hansen Solubility Parameters. (n.d.). hansen-solubility.com.

- (1R)-1-(2-(Trifluoromethyl)phenyl)ethylamine. (n.d.). PubChem.

- Solubility thermodynamics of amine boranes in polar solvents. (n.d.). Request PDF.

- Structure and Properties of Amines. (2024). Chemistry LibreTexts.

- Solubility of Organic Compounds. (2023). Chemistry LibreTexts.

- (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. (n.d.). PubChem.

- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3.

- Properties of amines. (2024). Chemistry LibreTexts.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). American Chemical Society.

- 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE. (n.d.). TargetMol.

- Solubility Issues? Alternative Sample Solvents for Chiral Analysis. (2021). Daicel Chiral Technologies.

- Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fraction

- 1-(4-Trifluoromethylphenyl)ethylamine AldrichCPR. (n.d.). Sigma-Aldrich.

- (1S)-1-(2,4,6-trifluorophenyl)ethan-1-amine. (n.d.). AA Blocks.

- (R)-1-(2-Fluorophenyl)ethylamine. (2025). ChemicalBook.

- (R)-(+)-N-Methyl-1-phenylethylamine. (n.d.). CymitQuimica.

- Ethylamine. (n.d.). NIST WebBook.

- (R)-2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethylamine hydrochloride. (n.d.). MilliporeSigma.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chiraltech.com [chiraltech.com]

- 4. aablocks.com [aablocks.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 10. frontierspartnerships.org [frontierspartnerships.org]

- 11. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 17. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cosolvents and Cosolvency (2013) | Joseph T Rubino | 220 Citations [scispace.com]

Methodological & Application

Synthesis of (1R)-1-(2,4,6-Trifluorophenyl)ethylamine from 2,4,6-trifluoroacetophenone

The following Application Note is structured for researchers and process chemists requiring a high-fidelity protocol for the asymmetric synthesis of (1R)-1-(2,4,6-Trifluorophenyl)ethylamine .

Executive Summary

The synthesis of chiral

This guide details two validated pathways:

-

The Chemical Benchmark (Ellman’s Auxiliary): A robust, scalable protocol using (S)-tert-butanesulfinamide to induce chirality. This method is preferred for gram-scale synthesis and does not require specialized enzyme libraries.

-

The Biocatalytic Route (Modern Process): An industrial approach using

-transaminases (ATA), ideal for scale-up and green chemistry compliance.

Strategic Analysis: The "Ortho" Effect

The 2,4,6-trifluoro substitution pattern creates a specific "pocket" of steric and electronic resistance:

-

Steric Blocking: The two ortho-fluorine atoms shield the carbonyl carbon, significantly reducing the rate of nucleophilic attack (e.g., imine condensation).

-

Electronic Deactivation: While fluorine is electronegative, the resonance donation into the ring can complicate Lewis acid coordination.

-

Stereocontrol: Standard asymmetric reduction (e.g., CBS reduction) often fails to achieve >95% ee due to the similar steric bulk of the trifluorophenyl group versus the methyl group.

Solution: The Ellman Sulfinamide method is selected as the primary protocol because the rigid cyclic transition state formed during reduction (with NaBH

Protocol A: Chemical Synthesis (Ellman’s Method)

Target: (1R)-1-(2,4,6-Trifluorophenyl)ethylamine Hydrochloride

Chiral Source: (S)-(-)-2-Methyl-2-propanesulfinamide (Note: To obtain the (R) -amine using NaBH

Phase 1: Condensation (Imine Formation)

The steric bulk of the 2,4,6-trifluoro ring requires forcing conditions compared to standard acetophenones.

-

Reagents:

-

2,4,6-Trifluoroacetophenone (1.0 equiv)[1]

-

(S)-(-)-tert-Butanesulfinamide (1.2 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)

) (2.5 equiv) — Freshly distilled recommended. -

Dry THF (0.5 M concentration)

-

-

Procedure:

-

Charge a flame-dried RBF with (S)-sulfinamide and 2,4,6-trifluoroacetophenone under N

. -

Add dry THF. Stir to dissolve.

-

Add Ti(OEt)

dropwise (Caution: Exothermic). -

Critical Step: Heat to reflux (65-70 °C) for 24–36 hours. (Standard RT protocols will fail due to steric hindrance).

-

Monitor: Check conversion by HPLC/UPLC. The ketone peak should disappear.

-

Workup: Cool to RT. Pour into a brine/EtOAc mixture with vigorous stirring. The Ti salts will precipitate as a white slurry.[2] Filter through a Celite pad.[3]

-

Purification: Flash chromatography (Hexane/EtOAc). The sulfinyl imine is stable but sensitive to prolonged moisture.

-

Phase 2: Diastereoselective Reduction

This step sets the chiral center. The use of NaBH

-

Reagents:

-

Procedure:

-

Dissolve the sulfinyl imine in dry THF (0.2 M) and cool to -48 °C (dry ice/acetonitrile bath).

-

Add NaBH

powder in one portion. -

Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours.

-

Quench: Add Saturated NH

Cl dropwise at 0 °C. -

Extraction: Extract with EtOAc (3x). Dry over Na

SO -

Analysis: The product is the (S,R)-sulfinamide diastereomer (Sulfur=S, Carbon=R). Check dr by HPLC; expect >95:5 dr.

-

Phase 3: Hydrolysis to Amine Salt

-

Reagents:

-

HCl (4M in Dioxane) or HCl/MeOH.

-

-

Procedure:

-

Dissolve the sulfinamide in MeOH.

-

Add 4M HCl (2 equiv relative to sulfinamide).

-

Stir at RT for 1 hour. A white precipitate (amine HCl salt) may form.

-

Isolation: Add Et

O to fully precipitate the product. Filter and wash with cold Et -

Yield: Expect 75-85% overall yield.

-

Data Table: Process Parameters

| Parameter | Standard Acetophenone | 2,4,6-Trifluoroacetophenone | Reason |

| Condensation Temp | RT to 40 °C | Reflux (70 °C) | Overcome ortho-F sterics. |

| Ti(OEt) | 1.5 - 2.0 | 2.5 - 3.0 | Drive equilibrium; Ti coordination is hindered. |

| Reduction Temp | -48 °C | -48 °C to RT | Ensure complete conversion of bulky imine. |

| Chiral Auxiliary | (R)-Sulfinamide | (S)-Sulfinamide | To obtain the (1R) -amine product. |

Protocol B: Biocatalytic Transamination (Green Route)

For laboratories equipped with enzyme screening capabilities, this route offers higher enantiopurity (>99% ee) and eliminates heavy metals.

Enzyme Class:

Workflow

-

Screening: Screen a library of (R)-selective ATAs (e.g., from Arthrobacter sp. or Aspergillus variants).

-

Note: Wild-type Vibrio fluvialis is typically (S)-selective. You need an (R)-selective variant (e.g., ATA-113 homologs).

-

-

Equilibrium Displacement: The reaction

is unfavorable.-

Method: Use Isopropylamine (IPA) as the amine donor in large excess (1M). The byproduct is acetone, which is volatile but requires an enzyme that tolerates 10-20% IPA.

-

-

Conditions:

-

Substrate: 10 mM 2,4,6-trifluoroacetophenone.[1]

-

Buffer: K-Phosphate pH 7.5, 1 mM PLP (cofactor).

-

Temp: 30 °C.

-

Cosolvent: 10-20% DMSO (crucial for solubility of the fluorinated ketone).

-

Visualizing the Logic

The following diagrams illustrate the stereochemical control and the process workflow.

Diagram 1: Stereochemical Control (Ellman Route)

This diagram details why (S)-sulfinamide yields the (R)-amine.

Caption: Stereochemical pathway using (S)-sulfinamide to access the (1R)-amine via Re-face hydride attack.

Diagram 2: Experimental Workflow Comparison

Caption: Comparison of the robust chemical route vs. the scalable biocatalytic route.

Quality Control & Troubleshooting

Analytical Checkpoints

-

HPLC Method: Chiralpak AD-H or OD-H column. Mobile phase: Hexane/IPA (90:10).

-

Racemate: Prepare a racemic standard using reductive amination with NH

OAc/NaBH

-

-

NMR Signature:

- F NMR is critical. The 2,4,6-pattern will show a triplet (para-F) and a doublet (ortho-F) with distinct coupling.

- H NMR of the chiral center (quartet) will shift significantly between the free base and the HCl salt.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Steric hindrance of 2,4,6-ring.[5] | Increase Ti(OEt) |

| Low dr (Step 2) | Reduction temp too high initially. | Ensure reaction starts at -48 °C. Do not warm to RT too quickly. |

| Product is (S)-enantiomer | Wrong auxiliary enantiomer used. | Verify you used (S) -sulfinamide. (R)-sulfinamide + NaBH |

References

-

Ellman’s Sulfinamide Overview: Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines."[6] Journal of Organic Chemistry, 1999.

-

Stereochemistry of Reduction: Detailed mechanism of NaBH4 reduction of sulfinyl imines.

-

Biocatalysis of Acetophenones: Shin, J. S., & Kim, B. G.[1][7] "Asymmetric synthesis of chiral amines with ω-transaminase." Biotechnology and Bioengineering.

-

Titanium Ethoxide Protocols: Handling and condensation protocols for hindered ketones.[8]

Sources

- 1. Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused [1,3]Dioxolo[4,5-d][1,3]dioxoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. lib.ysu.am [lib.ysu.am]

Application Note: Asymmetric Reductive Amination of 2,4,6-Trifluoroacetophenone

Executive Summary

The asymmetric reductive amination (ARA) of 2,4,6-trifluoroacetophenone presents a unique dichotomy in synthetic chemistry. Electronically, the three fluorine atoms (particularly at the ortho positions) render the carbonyl carbon highly electrophilic, facilitating rapid imine condensation. However, sterically, the 2,6-difluoro substitution pattern creates a significant "ortho-effect," obstructing the trajectory of hydride delivery in both enzymatic and transition-metal catalyzed systems.

This Application Note provides two validated protocols to overcome these barriers:

-

Biocatalytic Transamination (Recommended): Utilizes engineered

-transaminases with an equilibrium displacement system to achieve -

Iridium-Catalyzed DARA: A chemocatalytic alternative using chiral phosphoramidite ligands for scenarios where enzyme screening is not feasible.

Substrate Analysis: The "Ortho-Effect" Paradox

Before initiating synthesis, researchers must understand the specific physicochemical constraints of 2,4,6-trifluoroacetophenone (Substrate 1 ).

| Feature | Chemical Consequence | Operational Impact |

| Electronic (Inductive) | Strong electron-withdrawing ( | Carbonyl is highly reactive; prone to hydration in aqueous buffers. |

| Steric (2,6-Substitution) | "Picket fence" steric bulk flanking the reactive center. | Blocks bulky ligands/enzymes; necessitates "small pocket" active sites. |

| Thermodynamics | Equilibrium constant ( | Requires active removal of coproducts (coproduct evaporation or cascade destruction). |

Protocol A: Biocatalytic Transamination (Gold Standard)

This route is preferred for pharmaceutical intermediates due to its superior enantioselectivity (

Mechanism & Logic

The reaction relies on a "Ping-Pong Bi-Bi" mechanism. The critical engineering challenge is the unfavorable equilibrium. We utilize Isopropylamine (IPA) as the amine donor. The coproduct is acetone , which is volatile. By running the reaction in an open system (or with a nitrogen sweep) at slightly elevated temperatures, acetone is removed, driving the reaction to completion (Le Chatelier’s principle).

Pathway Visualization

Figure 1: Ping-Pong Bi-Bi mechanism utilizing volatility-driven equilibrium displacement.

Detailed Protocol

Materials:

-

Substrate: 2,4,6-Trifluoroacetophenone (100 mg, 0.57 mmol).

-

Enzyme: Commercially available (S)-selective

-TA (e.g., Codexis ATA-256 or Vibrio fluvialis variant). Note: Screen specific "bulky-motif" kits. -

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

-

Amine Donor: Isopropylamine (IPA) (1.0 M stock, pH adjusted).

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Workflow:

-

Buffer Preparation: Prepare 10 mL of 100 mM phosphate buffer (pH 7.5). Add PLP to a final concentration of 1 mM.

-

Donor Solution: Dissolve Isopropylamine (IPA) to 1.0 M concentration. Crucial: Adjust pH back to 7.5 using 6M HCl (IPA is highly basic; failure to adjust pH will denature the enzyme).

-

Substrate Addition: Dissolve 2,4,6-trifluoroacetophenone in DMSO (10% v/v of final volume). Add to the buffer mixture. Final substrate concentration should be ~10-20 mM.

-

Why? Fluorinated ketones have low aqueous solubility. DMSO acts as a cosolvent.

-

-

Enzyme Initiation: Add 10 mg/mL of lyophilized

-TA powder. -

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Equilibrium Shift: Leave the reaction vessel uncapped or covered only with a porous membrane (e.g., Breathe-Easy® film) to allow acetone evaporation.

-

-

Quenching & Workup:

-

Acidify to pH 2.0 with 6M HCl (stops reaction, protonates amine product to keep it in aqueous phase).

-

Wash with MTBE (removes unreacted ketone).

-

Basify aqueous layer to pH 12 with 10M NaOH.

-

Extract product into EtOAc (

mL). -

Dry over

and concentrate.

-

Expected Results:

Protocol B: Iridium-Catalyzed DARA (Chemical Route)

For labs lacking biocatalysis infrastructure, Iridium-catalyzed Direct Asymmetric Reductive Amination (DARA) is the viable alternative. This method uses an in situ generated catalyst.[5][6]

Mechanism & Logic

The reaction proceeds via the formation of an imine intermediate, followed by Ir-hydride transfer. Because the 2,6-fluorines block the approach of bulky ligands, monodentate phosphoramidite ligands are often superior to bulky bidentate ligands (like BINAP) for this specific substrate class, as they allow a tighter coordination sphere.

Catalyst System Visualization

Figure 2: Iridium-catalyzed hydrogenation pathway via outer-sphere hydride transfer.

Detailed Protocol

Materials:

-

Catalyst Precursor:

(1.0 mol%). -

Ligand: (S)-Monodentate Phosphoramidite (e.g., Feringa-type ligands) (2.2 mol%).

-

Amine Source: Ammonium Acetate (

) or Benzylamine (if protecting group acceptable). -

Additive:

(Titanium Isopropoxide) - Essential Lewis Acid. -

Solvent: Anhydrous Methanol or TFE (Trifluoroethanol).

Step-by-Step Workflow:

-

Glovebox Operation: In a nitrogen-filled glovebox, mix

and the Chiral Ligand in MeOH. Stir for 30 mins to form the active complex. -

Substrate Prep: In a separate vial, mix 2,4,6-trifluoroacetophenone (1.0 eq) with Ammonium Acetate (5.0 eq).

-

Lewis Acid Activation: Add

(1.5 eq) to the substrate mixture.-